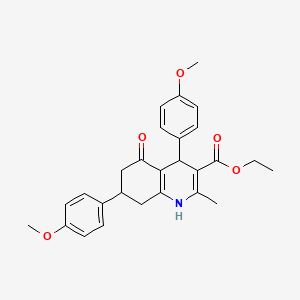![molecular formula C16H18N2O2 B5017342 N-[3-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B5017342.png)
N-[3-(dimethylamino)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)phenyl]-2-methoxybenzamide: is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxybenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)phenyl]-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(dimethylamino)aniline and 2-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The 3-(dimethylamino)aniline is reacted with 2-methoxybenzoic acid under the aforementioned conditions to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[3-(dimethylamino)phenyl]-2-methoxybenzamide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biology:
Biochemical Probes: N-[3-(dimethylamino)phenyl]-2-methoxybenzamide can be used as a probe to study enzyme activities and protein interactions.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Therapeutic Agents: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry:
Dye and Pigment Production: It can be used as an intermediate in the synthesis of dyes and pigments with specific color properties.
Polymer Additives: The compound can be added to polymers to enhance their mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-3-aminophenol: Shares the dimethylamino group but lacks the methoxybenzamide structure.
N,N-Dimethyl-4-aminobenzamide: Similar in structure but with the amino group in the para position.
N,N-Dimethyl-3-methoxybenzamide: Similar but lacks the dimethylamino group on the phenyl ring.
Uniqueness: N-[3-(dimethylamino)phenyl]-2-methoxybenzamide is unique due to the presence of both the dimethylamino group and the methoxybenzamide structure, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(2)13-8-6-7-12(11-13)17-16(19)14-9-4-5-10-15(14)20-3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWFTWAOODKCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5017264.png)
![(5Z)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5017265.png)


![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)
![2-chloro-N-[(2-fluoro-4-iodophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5017304.png)
![N-(2-METHOXYETHYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5017308.png)

![N-methyl-5-({[(5-methyl-2-furyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5017315.png)
![ethyl [5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017316.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5017322.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5017329.png)
![3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5017338.png)
![1-(2-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5017340.png)
